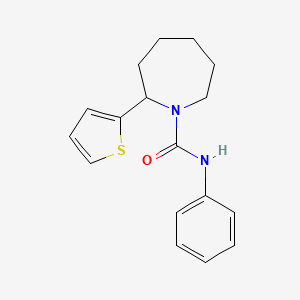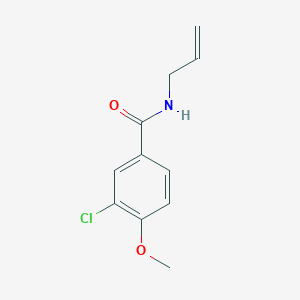
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-2-(2-thienyl)-1-azepanecarboxamide, also known as PTAC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. PTAC belongs to the class of compounds known as azepanes, which are seven-membered heterocyclic compounds containing a nitrogen atom in the ring.
Mécanisme D'action
The mechanism of action of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the activity of certain enzymes and signaling pathways involved in cancer progression and inflammation. In addition, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to modulate the activity of pain receptors in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and promote apoptosis. In inflammation research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In pain research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to reduce pain sensitivity and increase pain tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide for lab experiments is its high yield and purity obtained through the synthesis method. In addition, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has shown promising results in preclinical studies, making it a potentially valuable tool for further research. However, one limitation of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-phenyl-2-(2-thienyl)-1-azepanecarboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its use in clinical settings. Additionally, research could focus on developing new derivatives of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide with improved solubility and potency.
Méthodes De Synthèse
The synthesis of N-phenyl-2-(2-thienyl)-1-azepanecarboxamide involves the reaction of 2-thiophenecarboxylic acid with phenylmagnesium bromide, followed by the addition of 1-azepanecarboxylic acid chloride. The resulting product is purified through recrystallization to obtain N-phenyl-2-(2-thienyl)-1-azepanecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and pain. In cancer research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has shown promising results as an inhibitor of tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression. In inflammation research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain research, N-phenyl-2-(2-thienyl)-1-azepanecarboxamide has been shown to have analgesic properties by modulating the activity of pain receptors in the nervous system.
Propriétés
IUPAC Name |
N-phenyl-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-17(18-14-8-3-1-4-9-14)19-12-6-2-5-10-15(19)16-11-7-13-21-16/h1,3-4,7-9,11,13,15H,2,5-6,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIINEZRPNRGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)
![N-{2-[4-({[2-(4-chlorophenyl)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5149154.png)

![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5149192.png)
![7,8-dimethoxy-5-(4-methylphenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5149196.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
![N-[3-(dimethylamino)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5149216.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)glycinamide](/img/structure/B5149219.png)
![N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide](/img/structure/B5149223.png)